molecular formula C72H48N6Rh+3 B1249564 Tris(4,7-diphenyl-1,10-phenanthroline)-rhodium (III) CAS No. 94552-81-5

Tris(4,7-diphenyl-1,10-phenanthroline)-rhodium (III)

Cat. No. B1249564
CAS RN: 94552-81-5
M. Wt: 1100.1 g/mol
InChI Key: AZPVUYTUSOGZOQ-UHFFFAOYSA-N
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Description

Tris(4,7-diphenyl-1,10-phenanthroline)-rhodium (III), also known as [Rh(dpp)3]3+, is a complex compound that has gained significant attention in the field of chemistry due to its potential applications in various scientific research areas.

Scientific Research Applications

Photoluminescence and Spectroscopic Characteristics

Tris(4,7-diphenyl-1,10-phenanthroline)-rhodium (III) and its related complexes exhibit significant photoluminescence and spectroscopic characteristics. Studies on similar compounds like ruthenium (II) complexes with 1,10-phenanthroline and 4,7-diphenyl-1,10-phenanthroline have shown that these complexes have distinctive UV-VIS absorption spectra and emission spectra. The influence of coordinate substances on absorptivity and red-shift in these complexes has been a focus of research, highlighting their potential in spectroscopic applications (Lu, Shi, & Wang, 1999).

RNA Cleavage and Biological Interactions

Tris(4,7-diphenyl-1,10-phenanthroline)rhodium(III) has been observed to specifically target guanine-uracil (G-U) mismatches in double-helical regions of folded RNAs. This complex can induce RNA cleavage upon photoactivation, making it a valuable tool for studying RNA structures and interactions. This property allows it to be used as a probe for G-U mismatches, potentially aiding in RNA-protein interaction studies and identification of mismatches in RNA sequences (Chow & Barton, 1992).

Light-Emitting Electrochemical Cells

Tris(4,7-diphenyl-1,10-phenanthroline)-rhodium (III) and related complexes like tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) have been used in the development of efficient and stable solid-state light-emitting electrochemical cells. These devices exhibit high power efficiency and significantly longer lifetimes compared to other similar cells, showcasing the complex's potential in advanced lighting and display technologies (Bolink, Cappelli, Coronado, Grätzel, & Nazeeruddin, 2006).

properties

IUPAC Name

4,7-diphenyl-1,10-phenanthroline;rhodium(3+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C24H16N2.Rh/c3*1-3-7-17(8-4-1)19-13-15-25-23-21(19)11-12-22-20(14-16-26-24(22)23)18-9-5-2-6-10-18;/h3*1-16H;/q;;;+3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZPVUYTUSOGZOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=CC4=C(C=CN=C4C3=NC=C2)C5=CC=CC=C5.C1=CC=C(C=C1)C2=C3C=CC4=C(C=CN=C4C3=NC=C2)C5=CC=CC=C5.C1=CC=C(C=C1)C2=C3C=CC4=C(C=CN=C4C3=NC=C2)C5=CC=CC=C5.[Rh+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C72H48N6Rh+3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10241523
Record name Tris(4,7-diphenyl-1,10-phenanthroline)-rhodium (III)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10241523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1100.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

94552-81-5
Record name Tris(4,7-diphenyl-1,10-phenanthroline)-rhodium (III)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094552815
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tris(4,7-diphenyl-1,10-phenanthroline)-rhodium (III)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10241523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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